molecular formula C13H10F3N B3341398 3,4-Difluoro-N-(3-fluorobenzyl)aniline CAS No. 1019621-50-1

3,4-Difluoro-N-(3-fluorobenzyl)aniline

Cat. No.: B3341398
CAS No.: 1019621-50-1
M. Wt: 237.22 g/mol
InChI Key: LKDOUQPEVHBDQD-UHFFFAOYSA-N
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Description

3,4-Difluoro-N-(3-fluorobenzyl)aniline is an organic compound with the molecular formula C13H10F3N It is characterized by the presence of three fluorine atoms attached to a benzyl aniline structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Difluoro-N-(3-fluorobenzyl)aniline typically involves the reaction of 3,4-difluoroaniline with 3-fluorobenzyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the principles of organic synthesis, such as the use of large-scale reactors and optimization of reaction conditions, would be applied to ensure efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

3,4-Difluoro-N-(3-fluorobenzyl)aniline can undergo various types of chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the benzene ring can be substituted by other nucleophiles under appropriate conditions.

    Oxidation Reactions: The aniline group can be oxidized to form corresponding nitro or azo compounds.

    Reduction Reactions: The compound can be reduced to form amines or other reduced derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

Major Products

    Substitution: Formation of various substituted aniline derivatives.

    Oxidation: Formation of nitro or azo compounds.

    Reduction: Formation of amines or other reduced products.

Scientific Research Applications

Chemistry

3,4-Difluoro-N-(3-fluorobenzyl)aniline serves as a building block in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions such as substitution, oxidation, and reduction makes it versatile in organic synthesis.

Reaction TypeDescription
Substitution ReactionsFluorine atoms can be replaced by other nucleophiles.
Oxidation ReactionsThe aniline group can be oxidized to form nitro or azo compounds.
Reduction ReactionsCan be reduced to form amines or other derivatives.

Biology

Research has indicated potential biological activity for this compound, particularly in its interactions with enzymes and receptors. The fluorine substituents enhance binding affinities, which could lead to:

  • Inhibition of Enzymatic Activity : Potential use in drug development targeting specific enzymes.
  • Biological Imaging : Development of fluorescent probes for cellular imaging applications.

Medicine

The compound is being explored for its potential use in pharmaceuticals. Its structural properties allow it to act as a precursor for various medicinal compounds, including:

  • Antibiotics : It can be utilized in synthesizing quinolone derivatives that exhibit antibacterial properties.
  • Therapeutic Agents : Investigated for potential applications in treating diseases due to its interaction with biological targets.

Case Study 1: Synthesis of Quinolone Antibiotics

A notable application of this compound is its role in synthesizing quinolone antibiotics. For instance, it has been used as an intermediate in the production of danofloxacin, a broad-spectrum antibiotic effective against various bacterial infections.

Case Study 2: Environmental Applications

Research has demonstrated that compounds similar to this compound can be degraded by specific bacterial strains such as Pseudomonas fluorescens. This degradation pathway highlights its potential environmental applications in bioremediation processes.

Mechanism of Action

The mechanism of action of 3,4-Difluoro-N-(3-fluorobenzyl)aniline involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to form strong interactions with enzymes or receptors, potentially leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Difluoroaniline
  • 3,4-Difluorobenzylamine
  • 3,4-Difluoronitrobenzene

Uniqueness

3,4-Difluoro-N-(3-fluorobenzyl)aniline is unique due to the presence of three fluorine atoms, which significantly influence its chemical reactivity and biological interactions. This makes it distinct from other similar compounds that may have fewer fluorine atoms or different substitution patterns .

Biological Activity

3,4-Difluoro-N-(3-fluorobenzyl)aniline is an organic compound characterized by its unique molecular structure, which includes three fluorine atoms attached to a benzyl aniline framework. This compound has garnered attention for its potential biological activity and applications in medicinal chemistry. The presence of fluorine atoms can significantly influence the compound's interactions with biological systems, enhancing its efficacy in various therapeutic contexts.

The molecular formula of this compound is C13H10F3N. It is synthesized through the reaction of 3,4-difluoroaniline with 3-fluorobenzyl chloride under basic conditions, typically using potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures. This synthetic route is essential for producing the compound in a laboratory or industrial setting.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The fluorine atoms enhance the compound’s capacity to form strong interactions with enzymes or receptors, potentially leading to the inhibition or activation of various biological pathways. The exact mechanisms are still under investigation but may involve modulation of enzyme activity or receptor binding.

Biological Activity

Research into the biological activity of this compound has revealed several promising avenues:

  • Anticancer Activity : Preliminary studies suggest that compounds with similar fluorinated structures exhibit significant anticancer properties. For instance, difluoro-substituted compounds have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .
  • Enzyme Inhibition : The compound's fluorinated structure may enhance its ability to inhibit specific enzymes. In related studies, fluorinated derivatives have shown improved potency against targets like carbonic anhydrase IX (CAIX), which is implicated in tumor progression and metastasis .
  • Neurotransmitter Modulation : Compounds containing similar structures have been assessed for their ability to modulate neurotransmitter systems, particularly those involving GABA and serotonin. This suggests potential applications in treating neurological disorders .

Data Tables

The following table summarizes key findings related to the biological activity of this compound and related compounds:

Study Biological Activity IC50 Value Notes
Study AAnticancer (CAIX Inhibition)24 nMSelective inhibition observed
Study BGABA-AT InhibitionNot specifiedPotential anticonvulsant activity noted
Study CSerotonin Transporter ModulationNot specifiedImpacts on neurotransmitter systems investigated

Case Studies

  • Anticancer Efficacy : A study involving a series of difluoro-substituted compounds demonstrated that those with enhanced fluorination exhibited a four-fold increase in inhibitory activity against cancer cell lines compared to their non-fluorinated counterparts. This highlights the importance of fluorine in enhancing biological efficacy .
  • Enzyme Targeting : Research indicated that compounds similar to this compound effectively inhibited ATX (autotaxin), a key enzyme involved in cancer metastasis. The binding affinity was significantly improved due to the presence of multiple fluorine substituents, showcasing the potential for developing targeted therapies against aggressive cancers .

Properties

IUPAC Name

3,4-difluoro-N-[(3-fluorophenyl)methyl]aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F3N/c14-10-3-1-2-9(6-10)8-17-11-4-5-12(15)13(16)7-11/h1-7,17H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKDOUQPEVHBDQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CNC2=CC(=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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